molecular formula C12H22N4 B11811172 5-(tert-Butyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole

5-(tert-Butyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole

Cat. No.: B11811172
M. Wt: 222.33 g/mol
InChI Key: YVVMTSWDRDGYSQ-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group and a pyrrolidin-1-yl ethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base.

    Attachment of the Pyrrolidin-1-yl Ethyl Group: This step involves the nucleophilic substitution reaction where the triazole ring is reacted with a pyrrolidin-1-yl ethyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, offering advantages such as better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole compounds with various alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: The parent compound of the triazole family.

    3-(2-(Pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole: Lacks the tert-butyl group.

    5-(tert-Butyl)-1H-1,2,4-triazole: Lacks the pyrrolidin-1-yl ethyl group.

Uniqueness

5-(tert-Butyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole is unique due to the presence of both the tert-butyl and pyrrolidin-1-yl ethyl groups, which confer specific chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

3-tert-butyl-5-(2-pyrrolidin-1-ylethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C12H22N4/c1-12(2,3)11-13-10(14-15-11)6-9-16-7-4-5-8-16/h4-9H2,1-3H3,(H,13,14,15)

InChI Key

YVVMTSWDRDGYSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NNC(=N1)CCN2CCCC2

Origin of Product

United States

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